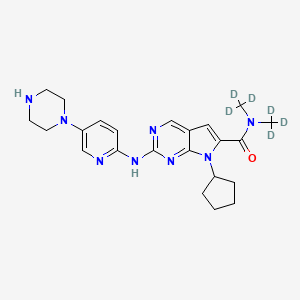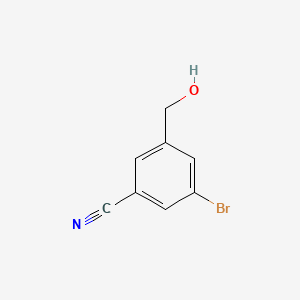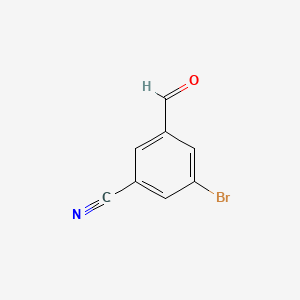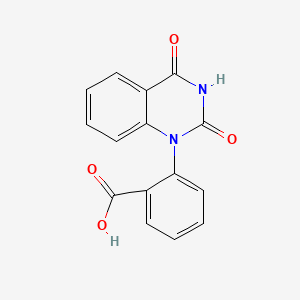![molecular formula C10H11NO2 B592776 (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one CAS No. 1190363-44-0](/img/structure/B592776.png)
(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one is a chemical compound that belongs to the class of heterocyclic compounds It features a seven-membered ring fused to a pyridine ring, with a hydroxyl group at the 9th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor, such as a substituted cycloheptanone, the compound undergoes a cyclization reaction to form the fused ring system.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of ®-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
®-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学研究应用
®-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and inflammation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Biological Studies: It is used in biological studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
作用机制
The mechanism of action of ®-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 9th position plays a crucial role in its binding to enzymes and receptors, influencing their activity. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways involved in disease processes.
相似化合物的比较
Similar Compounds
®-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one: is compared with other similar compounds such as:
Uniqueness
The presence of the hydroxyl group at the 9th position and the specific ®-configuration confer unique properties to ®-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one. These structural features influence its reactivity, binding affinity, and biological activity, making it distinct from other similar compounds.
属性
IUPAC Name |
(9R)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-8-4-1-5-9(13)10-7(8)3-2-6-11-10/h2-3,6,9,13H,1,4-5H2/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNXHQSAOHUNDA-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=CC=N2)C(=O)C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C=CC=N2)C(=O)C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of the asymmetric transfer hydrogenation (ATH) reaction in the synthesis of (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one for Rimegepant production?
A: The synthesis of this compound, a key chiral intermediate for Rimegepant, relies heavily on the efficiency and selectivity of the asymmetric transfer hydrogenation (ATH) reaction []. This reaction allows for the introduction of a chiral center with high enantioselectivity, which is crucial for the pharmacological activity of Rimegepant. The research paper by Jiang et al. [] focuses on optimizing this ATH process using a ruthenium-based catalyst and formic acid as the hydrogen source. This approach proved to be highly efficient, achieving a high yield (92.1%) and excellent enantioselectivity (99.9% ee) of the target compound []. The mild reaction conditions and low catalyst loading (0.5 mol%) make this optimized ATH process cost-effective and readily scalable for industrial production of Rimegepant.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
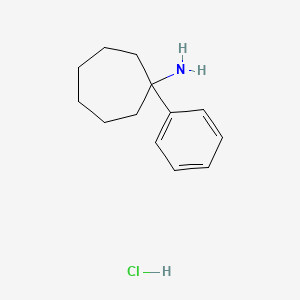
![1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene](/img/structure/B592694.png)
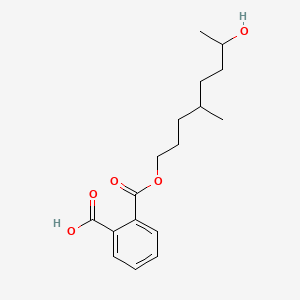
![2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide](/img/structure/B592696.png)
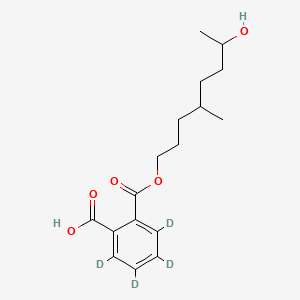
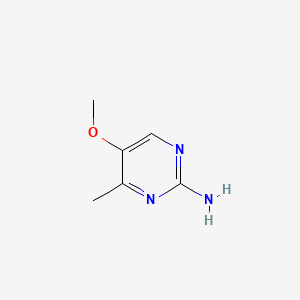
![2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)-boc-amino]ethyl]-acetamide](/img/structure/B592699.png)
